molecular formula C12H14ClN3O B1274084 N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride CAS No. 890324-00-2

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride

Cat. No. B1274084
M. Wt: 251.71 g/mol
InChI Key: SYBJVAKQZJEXFJ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine Hydrochloride

The compound N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may have applications in various fields such as medicinal chemistry due to the presence of the oxadiazole ring, which is known for its pharmacological properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in the literature. For instance, N-substituted-5-aryl-1,3,4-oxadiazole-2-amines were synthesized through a multi-step reaction process with yields ranging from 42.0% to 68.7% . Another study reported the synthesis of oxadiazole analogues starting from 2-aminopyridine, which were then tested for their biological activities . These methods could potentially be adapted for the synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various analytical techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . The crystal structure of a related compound, 5-phenyl-1,3,4-oxadiazole-2-amine, was determined by single-crystal X-ray diffraction, confirming its molecular geometry .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through their interactions with other chemical entities. For example, N-isocyaniminotriphenylphosphorane was used as a reagent for the synthesis of fully substituted 1,3,4-oxadiazoles, indicating that these compounds can participate in organic synthesis reactions under mild conditions . This suggests that N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride could also be involved in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The stability of fluorescent derivatives of primary amines, which could be structurally related to the compound , was found to be good in both acidic and basic solutions . This indicates that N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride might also exhibit stability across a range of pH values, which is beneficial for its potential applications.

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride has been involved in various chemical reactions, such as ring-fission and C–C bond cleavage reactions. For instance, a study investigated its reaction with N-(3,4-dichlorophenethyl)-N-methylamine, which led to products with ring fission of the oxadiazole system and the formation of compounds with distinct structures (Jäger et al., 2002).

Synthesis and Anticancer Evaluation

  • The compound has been utilized in the synthesis of derivatives with potential anticancer properties. A study synthesized and evaluated certain derivatives for their anticancer activity against human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019).

Antibacterial and Antifungal Activities

  • Research has been conducted on derivatives of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride for their antibacterial and antifungal properties. Certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential uses in addressing microbial infections (Sharma et al., 2014).

Photoinduced Molecular Rearrangements

  • The compound's derivatives have been studied in photoinduced molecular rearrangements, leading to the formation of various products, including 1,2,4-triazoles, indazoles, and benzimidazoles. This indicates its potential application in photochemistry and the synthesis of novel organic compounds (Buscemi et al., 1996).

Structure Determination

  • Structural determination of related compounds has been conducted using techniques such as X-ray powder diffraction, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Emmerling et al., 2008).

Antioxidant Activity

  • Some derivatives of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride have been synthesized and screened for their antioxidant activity. The presence of certain substituents in the molecular structure was found to significantly enhance the radical scavenging ability (Kotaiah et al., 2012).

Computational and Pharmacological Evaluation

  • Computational and pharmacological evaluations of derivatives have been performed, focusing on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This demonstrates the compound's potential in the development of pharmaceuticals (Faheem, 2018).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-2-8-13-9-11-14-12(15-16-11)10-6-4-3-5-7-10;/h2-7,13H,1,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBJVAKQZJEXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=NC(=NO1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388173
Record name N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride

CAS RN

890324-00-2
Record name N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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